2-({[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-2-27-16-6-4-3-5-14(16)19-24-18(28-25-19)12-29-20-22-15(11-17(26)23-20)13-7-9-21-10-8-13/h3-11H,2,12H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVHZKGJTUOZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol is a novel chemical entity that incorporates a 1,2,4-oxadiazole moiety, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.43 g/mol. The structure features a pyrimidinol ring and an oxadiazole group, which are known for their pharmacological potential.
Biological Activity Overview
The biological activities of compounds containing oxadiazole derivatives have been extensively studied. Notably, they exhibit a range of pharmacological effects including:
- Antimicrobial Activity : Oxadiazoles have shown efficacy against various bacterial strains.
- Anticancer Properties : Many derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Certain oxadiazole compounds possess anti-inflammatory properties.
Anticancer Activity
A study highlighted the synthesis and evaluation of 1,2,4-oxadiazole derivatives for their anticancer properties. The results indicated that compounds with specific substitutions on the oxadiazole ring exhibited significant cytotoxicity against breast and lung cancer cell lines. For instance, compound 3a was reported to have an IC50 value of against MDA-MB-231 cells, demonstrating its potential as an anticancer agent .
Antimicrobial Efficacy
Research conducted on oxadiazole derivatives revealed that certain compounds exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Anti-tubercular Activity
In another study focusing on anti-tubercular activity, several oxadiazole derivatives were synthesized and tested against Mycobacterium tuberculosis. One compound showed promising results with an EC value of and favorable pharmacokinetic properties .
Data Table: Summary of Biological Activities
| Activity Type | Compound Tested | IC50/EC Value | Reference |
|---|---|---|---|
| Anticancer | 3a | ||
| Antimicrobial | Various | Effective against S. aureus and E. coli | |
| Anti-tubercular | Compound X |
The biological activities of the compound can be attributed to its ability to interact with specific biological targets within cells. The oxadiazole ring enhances the lipophilicity and metabolic stability of the compound, allowing for better cellular uptake and interaction with target proteins involved in disease processes.
Toxicity and Safety Profile
Toxicological studies are crucial for assessing the safety of new compounds. Preliminary studies suggest that derivatives of oxadiazoles exhibit low toxicity in vitro; however, comprehensive in vivo studies are necessary to establish safety profiles before clinical applications can be considered.
Q & A
Q. What synthetic strategies are recommended for achieving high yields of the target compound?
The synthesis typically involves multi-step reactions with strict control of temperature (e.g., 60–80°C for oxadiazole ring formation) and pH (neutral to mildly acidic conditions for sulfanyl group incorporation). Key intermediates should be monitored via thin-layer chromatography (TLC), and final product purity verified using -NMR and -NMR spectroscopy to confirm structural fidelity . Example Protocol:
- Step 1: Cyclocondensation of 2-ethoxyphenyl amidoxime with a carbonyl source under reflux.
- Step 2: Sulfanyl group introduction via nucleophilic substitution, requiring inert atmosphere (N) to prevent oxidation.
Q. How can researchers validate the structural integrity of the compound?
Structural confirmation relies on a combination of:
- NMR Spectroscopy : -NMR to identify proton environments (e.g., pyridyl protons at δ 8.5–9.0 ppm) and -NMR for carbon backbone verification.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]).
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry .
Q. What analytical techniques are critical for monitoring reaction intermediates?
- TLC : To track reaction progress using silica gel plates and UV visualization.
- HPLC : For quantifying intermediate purity (>95% required before proceeding to subsequent steps).
- FT-IR : To confirm functional group transformations (e.g., C=N stretch at 1600–1650 cm for oxadiazole formation) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) predict energetically favorable reaction pathways. For example:
- Transition state analysis for sulfanyl group incorporation to minimize side reactions.
- Solvent effects modeled using COSMO-RS to select optimal polarity (e.g., DMF vs. THF). Feedback loops integrating experimental data (e.g., yields) refine computational models iteratively .
Q. How should researchers resolve contradictions in biological activity data across studies?
Q. What experimental design principles improve synthesis scalability?
Use Design of Experiments (DoE) to optimize variables:
- Factors : Temperature, solvent ratio, catalyst loading.
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 75°C, 1:3 DMF/HO) for maximal yield .
- Scale-Up Considerations : Ensure mixing efficiency and heat transfer mimic lab-scale conditions.
Q. How can researchers characterize intermolecular interactions (e.g., protein binding)?
Advanced techniques include:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) with immobilized targets.
- X-ray Crystallography : Resolve 3D binding modes (e.g., hydrogen bonding with kinase active sites).
- Molecular Dynamics (MD) Simulations : Predict stability of ligand-target complexes over 100-ns trajectories .
Q. What strategies differentiate isomeric byproducts during synthesis?
- Chiral HPLC : Resolve enantiomers using cellulose-based columns.
- NOESY NMR : Detect spatial proximity of protons to assign stereochemistry.
- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration of chiral centers .
Methodological Notes
- Contradiction Handling : Cross-validate conflicting spectral data (e.g., NMR vs. X-ray) by synthesizing deuterated analogs or using 2D NMR techniques like HSQC .
- Data Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) in detail to align with FAIR data principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
